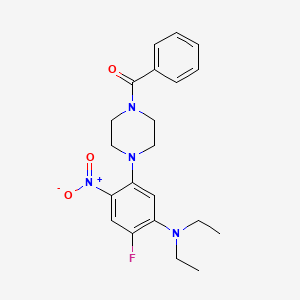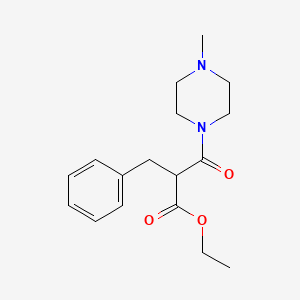![molecular formula C21H20N2O2S B3936448 N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide](/img/structure/B3936448.png)
N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide
Descripción general
Descripción
N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide, also known as NPC-15437, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. NPC-15437 belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is not fully understood. However, it has been suggested that N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide may exert its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines. N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and neuroprotective effects, N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has been shown to possess antioxidant properties. It has been found to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is its versatility in various animal models of disease. It has been shown to exhibit therapeutic effects in animal models of arthritis, colitis, asthma, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is its low solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide. One potential area of research is the development of more water-soluble derivatives of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide to improve its bioavailability. Another area of research is the investigation of the potential therapeutic applications of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide in other diseases, such as multiple sclerosis and stroke. Finally, further studies are needed to elucidate the exact mechanism of action of N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide and its potential interactions with other drugs.
In conclusion, N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide is a synthetic compound that has shown promising therapeutic potential in various diseases. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for further research and development.
Aplicaciones Científicas De Investigación
N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects in animal models of arthritis, colitis, and asthma. N-[(2-naphthylamino)carbonothioyl]-4-propoxybenzamide has also been found to possess neuroprotective properties in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-2-13-25-19-11-8-16(9-12-19)20(24)23-21(26)22-18-10-7-15-5-3-4-6-17(15)14-18/h3-12,14H,2,13H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWYYDLHYQGPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-ylcarbamothioyl)-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-bromo-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4,5-dimethylbenzene](/img/structure/B3936370.png)
![6-tert-butyl-N-ethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936375.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)
![2-bromo-4-chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B3936395.png)


![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3936421.png)
![3-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3936422.png)
![2-(2,2-diphenylethyl)-4-[3-(2-pyrazinyl)propanoyl]morpholine](/img/structure/B3936427.png)

![4-[4-(2,3-dichlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B3936439.png)
![4-tert-butyl-N-[4-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3936440.png)
![1-{2-[2-(4-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B3936441.png)